4-Amino-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one hydrochloride
Description
4-Amino-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one hydrochloride (CAS: 2126163-36-6) is a pyridine-derived compound characterized by a 2-methoxyethyl substituent at the 1-position and an amino group at the 4-position of the dihydropyridinone ring. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical research applications . The compound is commercially available as a high-purity (≥97%) building block for organic synthesis, with applications in drug discovery and agrochemical development .
Properties
IUPAC Name |
4-amino-1-(2-methoxyethyl)pyridin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-12-5-4-10-3-2-7(9)6-8(10)11;/h2-3,6H,4-5,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXLAPQYVFLUSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC(=CC1=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Amino-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one hydrochloride (CAS: 2126163-36-6) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H13ClN2O2
- Molar Mass : 204.66 g/mol
- Purity : 97%
- IUPAC Name : 4-amino-1-(2-methoxyethyl)pyridin-2(1H)-one hydrochloride
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential in several therapeutic areas.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyridine and dihydropyridine have shown effectiveness against various bacterial strains. The following table summarizes findings related to antimicrobial activity:
| Compound | Target Pathogen | Activity (MIC) |
|---|---|---|
| 4-Amino-1-(2-methoxyethyl)-1,2-DHPH | Escherichia coli | MIC = 31.25 μg/mL |
| Streptococcus pyogenes | MIC = 31.25 μg/mL | |
| Staphylococcus aureus | Moderate activity |
These findings suggest that the compound may possess antibacterial properties comparable to established antibiotics like ofloxacin and cefepime .
Antioxidant Activity
In vitro studies have demonstrated that similar dihydropyridine derivatives exhibit antioxidant activity by scavenging free radicals. This property is essential for mitigating oxidative stress-related diseases. The mechanism often involves the donation of hydrogen atoms to reactive species, thus stabilizing them .
Neuroprotective Effects
Research into neuroprotective properties has indicated that compounds with the dihydropyridine structure can modulate neurotransmitter levels and protect neuronal cells from apoptosis. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of this compound derivatives. A notable case study involved testing various substitutions on the pyridine ring to enhance biological activity:
- Study Design : Synthesis of derivatives with varying alkyl and aryl groups.
- Results : Certain modifications significantly increased antibacterial activity against Gram-positive bacteria while maintaining low toxicity profiles.
Example Case Study
A study published in a peer-reviewed journal explored the effects of this compound on E. coli and S. aureus. The results indicated a strong correlation between structural modifications and increased antimicrobial potency, suggesting that further optimization could lead to more effective therapeutic agents .
Comparison with Similar Compounds
Key Observations :
- The 2-methoxyethyl group balances hydrophilicity (via ether oxygen) and lipophilicity (via ethyl chain), optimizing membrane permeability and aqueous solubility .
- The isopropyl analog exhibits higher lipophilicity, which may improve tissue penetration but reduce solubility in polar solvents .
- The methoxymethyl analog ’s shorter chain limits hydrophobic interactions but retains some polarity for solubility .
Fungal Histone Deacetylase (HDAC) Inhibition
While direct data on the target compound’s biological activity is absent, structurally related compounds with 2-methoxyethyl groups demonstrate potent inhibition. For example:
- [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid showed maximum inhibition of fungal appressorium formation at 1 µM, outperforming trichostatin A (1.5 µM) . This suggests that the 2-methoxyethyl moiety enhances target binding or pharmacokinetics, likely through hydrogen bonding or conformational stabilization .
Potential Pharmaceutical Relevance
Q & A
Basic: What are the recommended synthetic routes for 4-amino-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one hydrochloride?
Methodological Answer:
Synthesis typically involves cyclocondensation of substituted amines with carbonyl precursors. For example, analogous dihydropyridin-2-ones are synthesized via multi-component reactions using β-keto esters and urea derivatives under acidic conditions . Post-synthesis, hydrochlorination with HCl in methanol or ethanol yields the hydrochloride salt. Key steps:
Precursor Preparation : 2-methoxyethylamine and ethyl acetoacetate.
Cyclization : Catalyzed by HCl or acetic acid at 80–100°C.
Purification : Recrystallization from ethanol/water mixtures.
Critical Considerations : Monitor reaction pH to avoid over-protonation, which may degrade the dihydropyridinone ring.
Basic: How can researchers validate the purity and structural integrity of this compound?
Methodological Answer:
Use a combination of analytical techniques:
- HPLC : Quantify purity (≥98%) using a C18 column, mobile phase = 0.1% TFA in water/acetonitrile (70:30), UV detection at 254 nm .
- NMR Spectroscopy : Confirm substituents via 1H NMR (e.g., methoxyethyl proton signals at δ 3.3–3.5 ppm) and 13C NMR (carbonyl peak at ~170 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]+ (calculated for C₈H₁₄ClN₂O₂: 217.07).
Advanced: How should researchers address contradictions in solubility data across studies?
Methodological Answer:
Solubility discrepancies often arise from crystallinity differences or residual solvents.
-
Experimental Design :
- Use standardized solvents (e.g., USP-grade water, methanol) .
- Conduct equilibrium solubility studies at 25°C with shaking for 24 hours.
- Compare with structurally similar compounds (e.g., dopamine HCl is freely soluble in water but less in toluene) .
-
Data Table :
Solvent Solubility (mg/mL) Notes Water >50 pH-dependent ionization Methanol 20–30 May form solvates Ethyl Acetate <1 Limited by polarity
Advanced: What strategies mitigate instability during long-term storage?
Methodological Answer:
Instability is linked to hygroscopicity and photodegradation.
- Storage Conditions :
- Keep in amber glass vials under nitrogen at -20°C.
- Use desiccants (silica gel) to prevent hydrolysis .
- Stability Testing :
- Accelerated studies (40°C/75% RH for 6 months) with HPLC monitoring.
- Key Degradation Pathways : Oxidation at the amino group and ring-opening under acidic pH.
Advanced: How can impurities be identified and quantified in batch synthesis?
Methodological Answer:
Impurities often arise from incomplete cyclization or side reactions.
-
Analytical Workflow :
- LC-MS/MS : Detect trace impurities (e.g., unreacted precursors or dimeric byproducts).
- Reference Standards : Use pharmacopeial guidelines for impurity profiling (e.g., EP Impurity C analogs) .
-
Data Table : Common Impurities
Impurity Source Acceptable Limit (ICH Q3A) Unreacted 2-methoxyethylamine Incomplete purification ≤0.15% Ring-opened derivative Acidic degradation ≤0.10%
Advanced: What in vitro models are suitable for studying its pharmacological activity?
Methodological Answer:
Given structural similarities to neuromodulators (e.g., dopamine derivatives), prioritize:
- Cellular Assays :
- HEK-293 cells transfected with GPCRs (e.g., dopamine receptors) for binding affinity studies.
- Measure cAMP levels via ELISA to assess receptor activation .
- Contradiction Analysis :
- Cross-validate results with orthogonal methods (e.g., calcium flux assays) to rule out assay-specific artifacts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
